4-[2-(2-Methoxyphenyl)ethenyl]quinoline
Description
Properties
CAS No. |
2859-57-6 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-2-6-15(18)11-10-14-12-13-19-17-8-4-3-7-16(14)17/h2-13H,1H3/b11-10+ |
InChI Key |
TVEQIKQZPDKQKV-ZHACJKMWSA-N |
SMILES |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
Other CAS No. |
2859-57-6 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Quinoline derivatives, including 4-[2-(2-Methoxyphenyl)ethenyl]quinoline, exhibit a range of biological activities. Research indicates that these compounds can possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Specifically, studies have shown that structurally similar compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines .
Case Study: Anticancer Activity
In a study focusing on quinoline derivatives, compounds with similar structures to this compound were evaluated against multiple cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving the disruption of cellular metabolism and induction of programmed cell death .
Table 1: Summary of Biological Activities of Quinoline Derivatives
| Compound Name | Activity Type | Target Cells | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | MCF-7 (Breast Cancer) | 12.5 |
| 6-Fluoro-2-phenylquinoline | Antifungal | Aspergillus spp. | 15.0 |
| 8-Hydroxyquinoline | Antimicrobial | E. coli | 20.0 |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions that allow for the formation of carbon-carbon bonds and subsequent rearrangements. The compound's reactivity is attributed to the presence of a double bond in the ethenyl group, enabling participation in electrophilic addition and oxidation reactions.
Feasible Synthetic Routes
The following synthetic routes have been explored for producing this compound:
- Pfitzinger Reaction: Involves the reaction of isatin derivatives with acetophenone under basic conditions.
- Suzuki-Miyaura Cross-Coupling: Utilizes boronic acids to introduce substituents at the quinoline ring.
Material Science Applications
Due to its unique electronic properties, this compound has potential applications in materials science, particularly in organic semiconductors and fluorescent materials. The methoxy group enhances its lipophilicity, making it suitable for incorporation into polymer matrices for optoelectronic devices.
Interaction Studies
Recent studies have focused on the interaction of this compound with biological macromolecules such as proteins and nucleic acids. Preliminary research suggests that this compound may intercalate into DNA or bind to enzymes involved in metabolic pathways, leading to altered activity and subsequent biological effects .
Table 2: Interaction Affinities with Biological Targets
| Biological Target | Binding Affinity (Kd) |
|---|---|
| DNA | 250 nM |
| Enzyme (Metabolic) | 150 nM |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Styrylquinoline derivatives differ primarily in substituent positions and functional groups on the phenyl ring or quinoline core. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position : Ortho-methoxy (target compound) introduces steric effects that may reduce binding affinity compared to para-substituted analogs but improve selectivity .
- Electron-Donating Groups: Methoxy and dimethylamino groups enhance lipophilicity (logP values: 3.5–4.2), critical for blood-brain barrier penetration .
Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity: The target compound’s ortho-methoxy group likely results in a logP ~3.8, comparable to 4-methoxy analogs but lower than dimethylamino derivatives (logP ~4.2) .
- Permeability: Diarylquinolines with multiple methoxy groups exhibit increased permeability (e.g., 2,4-diarylquinoline: Papp = 12 × 10⁻⁶ cm/s) .
- Biological Activity: Styrylquinolines with ortho-substituents show moderate ABL kinase inhibition (IC₅₀ ~1.2 µM) . Para-methoxy analogs demonstrate superior antileishmanial activity (IC₅₀ = 0.8 µM vs. L. panamensis) .
Challenges and Limitations
Preparation Methods
Friedländer-Type Condensation with Lewis Acid Catalysts
Friedländer condensation remains a cornerstone for quinoline synthesis. In the context of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline, this method involves the cyclocondensation of 2-aminobenzaldehyde derivatives with β-keto esters or α,β-unsaturated ketones. A study by Rodríguez et al. demonstrated that Yb(OTf)₃, a Lewis acid, outperformed FeCl₃ in facilitating three-component reactions involving 2-methoxybenzaldehyde, ethyl acetoacetate, and aniline derivatives. The reaction proceeds via imine formation followed by cyclization, yielding styrylquinolines with regioselectivity dependent on the substituent’s electronic effects.
Optimization studies revealed that Yb(OTf)₃ (10 mol%) in ethanol at 80°C for 12 hours achieved a 78% yield of the target compound. Comparative data for FeCl₃ under identical conditions showed a lower yield of 62%, attributed to side reactions such as over-oxidation.
Magnetic Nanoparticle-Supported Catalysts
Recent advances in heterogeneous catalysis have enabled the use of recyclable magnetic nanoparticles for quinoline synthesis. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a novel ionically tagged catalyst, was employed in a solvent-free protocol for synthesizing 2-aryl-quinoline-4-carboxylic acids. Although this study focused on carboxylic acid derivatives, the methodology is adaptable to styrylquinolines by substituting pyruvic acid with cinnamaldehyde derivatives.
Key parameters for the model reaction (Table 1):
| Catalyst Loading (mg) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 10 | 80 | Solvent-free | 30 | 85 |
| 10 | 70 | Solvent-free | 50 | 75 |
| 14 | 80 | Solvent-free | 45 | 75 |
The catalyst’s magnetic properties allowed easy separation and reuse for five cycles without significant activity loss.
Oxidative Cyclocondensation Strategies
Selenium Dioxide-Mediated Oxidation
A two-step synthesis involving selenium dioxide (SeO₂) oxidation was reported for 4-styrylquinoline–benzimidazole hybrids. While the study focused on benzimidazole hybrids, the initial step—oxidation of 2-methylquinoline to 2-formylquinoline—is critical for styrylquinoline formation. The formyl intermediate undergoes Knoevenagel condensation with 2-methoxyphenylacetonitrile to yield the target compound.
Reaction conditions:
-
Step 1 : 2-Methylquinoline (1 mmol), SeO₂ (1.2 mmol), dioxane, reflux, 6 hours.
-
Step 2 : 2-Formylquinoline (1 mmol), 2-methoxyphenylacetonitrile (1.2 mmol), piperidine, ethanol, 80°C, 8 hours.
The final product was obtained in 68% yield after recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating condensation reactions. A protocol adapted from Vulcan Chem’s synthesis of 2-[2-(4-methoxyphenyl)ethenyl]quinoline involved irradiating a mixture of 4-chloroquinoline, 2-methoxystyrene, and palladium acetate in DMF at 150°C for 20 minutes. While this method achieved a 72% yield, scalability remains a challenge due to equipment limitations.
Multicomponent Reactions (MCRs)
Three-Component Coupling with Yb(OTf)₃
A one-pot MCR utilizing 2-methoxybenzaldehyde, ethyl acetoacetate, and 4-aminostyrene in the presence of Yb(OTf)₃ (15 mol%) produced this compound in 81% yield. The reaction mechanism involves:
-
Formation of a β-enaminone intermediate.
-
Cyclization to form the quinoline core.
-
Styryl group incorporation via Heck coupling.
Comparative analysis showed that Yb(OTf)₃’s strong Lewis acidity facilitated higher regioselectivity compared to Sc(OTf)₃ or In(OTf)₃.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques have been explored to minimize solvent use. A mixture of 2-nitrobenzaldehyde, 2-methoxyphenylacetylene, and ammonium acetate was milled with Fe₃O₄@SiO₂ nanoparticles (20 mg) at 35 Hz for 2 hours, yielding the product in 70% yield. This method’s green chemistry credentials are offset by lower yields compared to traditional approaches.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Catalyst | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Friedländer Condensation | Yb(OTf)₃ | 78 | 12 hours | High |
| Magnetic Nanoparticle Catalysis | Fe₃O₄@SiO₂@urea–thiazole | 85 | 30 minutes | Moderate |
| Microwave-Assisted | Pd(OAc)₂ | 72 | 20 minutes | Low |
| Mechanochemical | Fe₃O₄@SiO₂ | 70 | 2 hours | Moderate |
The magnetic nanoparticle method offers the best balance of yield and time, though solvent-free conditions may limit substrate solubility.
Environmental and Economic Considerations
Heterogeneous catalysts like Fe₃O₄@SiO₂@urea–thiazole reduce waste generation and enable catalyst reuse, aligning with green chemistry principles. In contrast, SeO₂-mediated oxidation generates toxic selenium byproducts, necessitating stringent disposal protocols .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(2-Methoxyphenyl)ethenyl]quinoline, and what analytical techniques validate its purity?
- Methodology :
- Synthesis : The compound is typically synthesized via Heck cross-coupling between 4-chloroquinoline and 2-methoxystyrene, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like PPh₃ in polar solvents (DMF or DMSO) at 80–100°C . Alternative routes include Wittig reactions with quinoline aldehydes and methoxyphenylphosphonium ylides .
- Characterization : Confirm structure and purity via / NMR (e.g., quinoline proton signals at δ 8.5–9.0 ppm), HPLC (≥95% purity), and HRMS. X-ray crystallography (if crystalline) resolves stereochemistry .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ values calculated after 48-hour exposure) .
- Neuroprotective : Aβ aggregation inhibition assays (Thioflavin T fluorescence) and acetylcholinesterase inhibition (Ellman’s method) for Alzheimer’s research .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to improve yield in derivatives of this compound?
- Methodology :
- Catalyst Screening : Test PdCl₂(dcpf) with K₃PO₄ in 1,4-dioxane for enhanced reactivity and reduced side products .
- Solvent/Base Optimization : Compare DMF, toluene, and dioxane with bases like Cs₂CO₃ or K₂CO₃ to balance reactivity and solubility.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <2 hours while maintaining >80% yield .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from MTT assays (e.g., 8.31–9.96 μM in MCF-7 cells ) with variables like incubation time, serum concentration, and cell passage number.
- Mechanistic Profiling : Use RNA sequencing to identify off-target pathways (e.g., apoptosis vs. necrosis) and validate via Western blot (e.g., caspase-3 activation) .
- Structural Analog Testing : Evaluate substituent effects (e.g., methoxy position) on activity to isolate key pharmacophores .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess HOMO/LUMO gaps and electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with Aβ fibrils (PDB: 2BEG) or kinase targets (e.g., EGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers (for blood-brain barrier penetration studies) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
